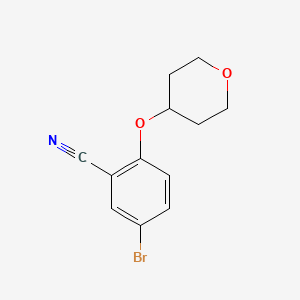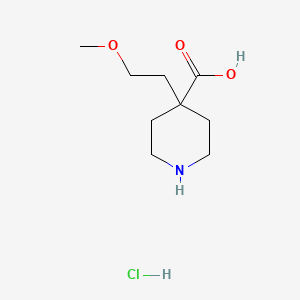
4-(2-甲氧基乙基)哌啶-4-羧酸盐酸盐
描述
“4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride”, also known as MEPC, is a chemical compound that has been synthesized and characterized for its potential use in various fields of research and industry . It has a molecular weight of 223.7 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The IUPAC name of this compound is 4-(2-methoxyethyl)-4-piperidinecarboxylic acid hydrochloride . Its InChI code is 1S/C9H17NO3.ClH/c1-13-7-4-9(8(11)12)2-5-10-6-3-9;/h10H,2-7H2,1H3,(H,11,12);1H .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride” include a molecular weight of 223.7 .
科学研究应用
1. 晶体和分子结构分析
4-哌啶羧酸盐酸盐已通过单晶 X 射线衍射、计算和 FTIR 光谱表征,揭示了其在室温下的正交晶体结构和氢键细节 (Szafran、Komasa 和 Bartoszak-Adamska,2007)。
2. 在其他化合物合成中的作用
该化合物已用于合成各种其他化学结构,例如 (2,4-二氟苯基)(哌啶-4-基)甲酮盐酸盐,表明其在化学合成工艺中作为起始材料的用途 (Rui,2010)。
3. 在药物研究中的应用
它参与了药物中间体的合成,如 6-氟-3-(4-哌啶基)-1,2-苯并异恶唑盐酸盐,它们是精神药物的前体 (Ya-fei,2011)。
4. 结构和生化研究
合成了一系列 3β-酰氧托烷-3α-羧酸盐酸盐,包括该化合物的变体,并分析了它们的晶体结构和生化特性,证明了其在结构化学中的相关性 (Burgos 等人,1992)。
5. 在抗菌研究中的作用
该化合物已用于合成具有潜在抗菌活性的新型吡啶衍生物,突出了其在新型抗菌剂开发中的应用 (Patel、Agravat 和 Shaikh,2011)。
6. 在组合化学中的用途
它已被用于合成碳水化合物模拟物,证明了其在组合化学和药物发现领域的意义 (Byrgesen、Nielsen、Willert 和 Bols,1997)。
未来方向
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is likely to see further advances and discoveries in the future .
作用机制
Target of Action
Similar compounds have been used as reactants for the synthesis of various inhibitors
Biochemical Pathways
Similar compounds have been used in the synthesis of dipeptidyl peptidase-4 inhibitors and piperazine-based ccr5 antagonists . These suggest that the compound might be involved in the regulation of peptide-based signaling pathways and chemokine receptor signaling.
Result of Action
Based on the known uses of similar compounds, it can be inferred that the compound may have potential inhibitory effects on certain enzymes or receptors .
生化分析
Biochemical Properties
4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it has been observed to interact with enzymes such as acetylcholinesterase and monoamine oxidase, leading to the modulation of neurotransmitter levels in the brain. These interactions are primarily mediated through the binding of the compound to the active sites of the enzymes, resulting in either inhibition or activation of their catalytic activities .
Cellular Effects
The effects of 4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it has been shown to modulate the release of neurotransmitters, thereby affecting synaptic transmission and plasticity. Additionally, it can impact the expression of genes involved in cell survival, differentiation, and apoptosis. These effects are mediated through the compound’s interaction with specific receptors and signaling molecules on the cell surface .
Molecular Mechanism
The molecular mechanism of action of 4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, it can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling. Similarly, it can activate or inhibit other enzymes and receptors, leading to changes in cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it may degrade over time when exposed to light, heat, or other environmental factors. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression, indicating its sustained impact on cellular processes .
Dosage Effects in Animal Models
The effects of 4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhancing cognitive function or reducing inflammation. At higher doses, it may cause toxic or adverse effects, including neurotoxicity, hepatotoxicity, and gastrointestinal disturbances. These threshold effects highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. For instance, it may inhibit the activity of enzymes involved in glucose metabolism, leading to altered energy production and utilization within cells .
Transport and Distribution
The transport and distribution of 4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters and multidrug resistance proteins. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can affect gene expression and chromatin structure .
属性
IUPAC Name |
4-(2-methoxyethyl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-13-7-4-9(8(11)12)2-5-10-6-3-9;/h10H,2-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRXCUSCUKUNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCNCC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




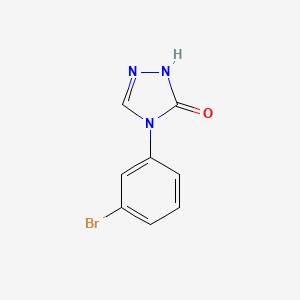
![7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1376323.png)

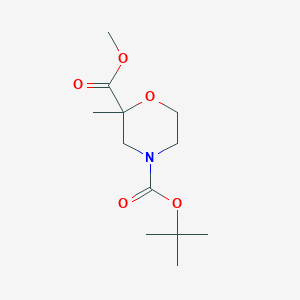
![1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1376328.png)


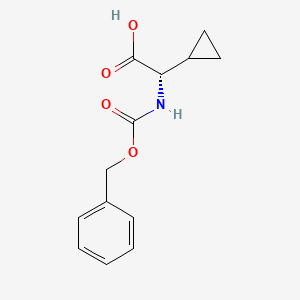

![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)
![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)
